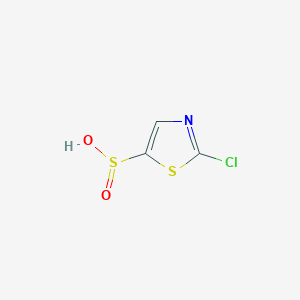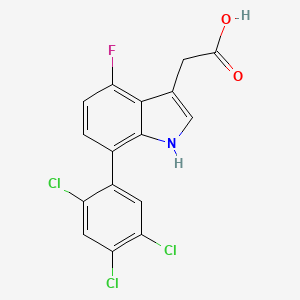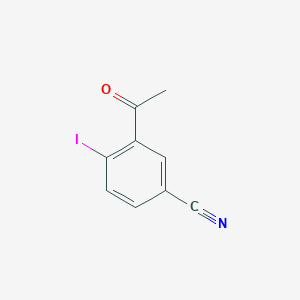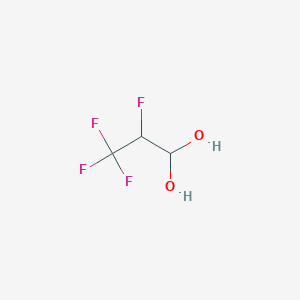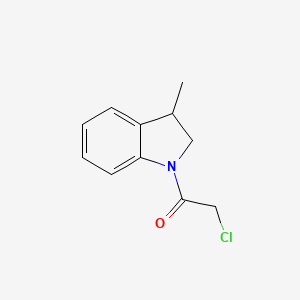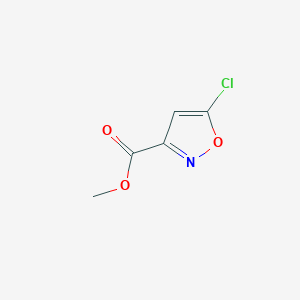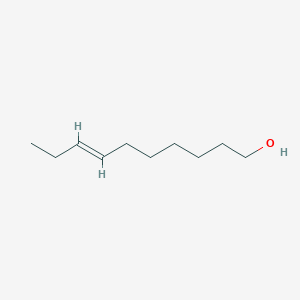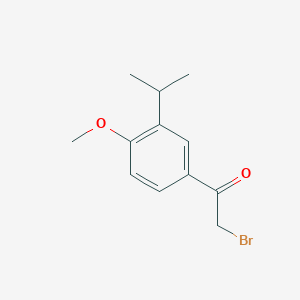
2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C12H15BrO2 It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the alpha position and a methoxy group at the para position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone typically involves the bromination of the corresponding acetophenone derivative. One common method is the bromination of 1-(3-isopropyl-4-methoxyphenyl)ethanone using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine as the brominating agent remains common, but alternative methods such as the use of N-bromosuccinimide (NBS) can also be employed to achieve the desired bromination .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: 1-(3-isopropyl-4-methoxyphenyl)ethanol.
Oxidation: 2-Bromo-1-(3-isopropyl-4-hydroxyphenyl)ethanone.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential therapeutic effects.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also contribute to its overall biological activity by affecting its solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the isopropyl group.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Contains an additional methoxy group on the phenyl ring.
2-Bromo-1-(4-chlorophenyl)ethanone: The methoxy group is replaced by a chlorine atom.
Uniqueness
2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone is unique due to the presence of both the isopropyl and methoxy groups on the phenyl ring. These substituents can influence the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
IUPAC Name |
2-bromo-1-(4-methoxy-3-propan-2-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)10-6-9(11(14)7-13)4-5-12(10)15-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOLACOJMCTZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)CBr)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
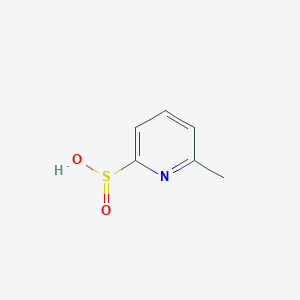

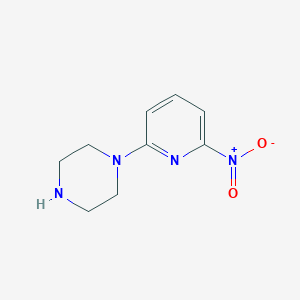
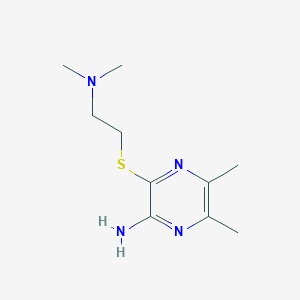
![1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide](/img/structure/B15248060.png)
![Ethyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B15248073.png)
